molecular formula C11H16N2O4 B3013001 Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate CAS No. 2113469-54-6

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate

Cat. No. B3013001
CAS RN: 2113469-54-6
M. Wt: 240.259
InChI Key: MKXLXZLYINUXPZ-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate," is a pyrazole derivative, which is a class of organic compounds with significant pharmaceutical and chemical properties. Pyrazole derivatives are known for their diverse biological activities and have been utilized in the synthesis of various pharmacologically active agents. The papers provided discuss the synthesis, structural analysis, and some biological evaluations of related pyrazole compounds, which can offer insights into the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, a one-pot synthesis method is described for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction . Similarly, a novel pyrazole derivative was synthesized through a 3+2 annulation method, demonstrating the versatility of pyrazole synthesis . These methods highlight the potential synthetic routes that could be applied to the target compound, suggesting that a similar approach may be used for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic methods such as NMR, mass, UV-Vis, and X-ray diffraction . The crystal structure often reveals intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for the stability of the compound. For example, the crystal structure of a related pyrazole compound was stabilized by C-H···O hydrogen bonds and π···π stacking interactions . These findings suggest that the target compound may also exhibit similar structural features.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and catalytic reduction . These reactions allow for the introduction of different substituents and the formation of diverse pyrazole-based structures. The reactivity of the pyrazole ring in the target compound could be explored through similar reactions to obtain derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands were investigated, showing that these properties can be tailored by modifying the ligand structure . The target compound's properties, such as solubility, melting point, and reactivity, would be determined by its specific functional groups and molecular geometry.

Scientific Research Applications

Synthesis and Characterization

Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate is a compound that has been explored in various synthetic and characterization studies. For example, research has demonstrated the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chloride with binucleophiles like diaminoethane, diaminopropane, and amino alcohols, leading to good yields. These compounds were characterized using NMR, IR spectroscopy, and elemental analyses, with a focus on understanding their molecular structures and reaction mechanisms (İ. Yıldırım et al., 2005).

Another study detailed the synthesis and structural characterization of biologically important pyrazole-4-carboxylic acid derivatives. The work involved cyclocondensation and basic hydrolysis processes to obtain specific compounds, which were then analyzed using various spectroscopic techniques to determine their molecular structures and electronic properties (S. Viveka et al., 2016).

Biological Activity and Applications

In addition to synthesis and characterization, some derivatives of pyrazole-4-carboxylic acid have been investigated for their potential biological activities. One study reported on the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives were tested in combination with a first-line antitumor drug, revealing a synergistic effect in brain tumor chemotherapy (A. Kletskov et al., 2018).

Furthermore, research into dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes explored the potential of these compounds as building blocks for metal-organic frameworks. The study focused on carboxylation methods and the impact of electronic and linker length factors on product yields, highlighting the versatility of pyrazole derivatives in material science applications (N. P. Burlutskiy et al., 2021).

properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-9(14)7-13-6-8(5-12-13)10(15)16-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXLXZLYINUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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